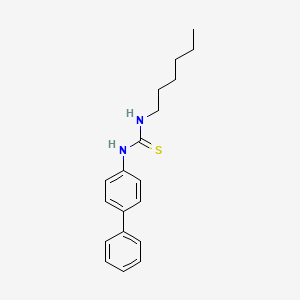![molecular formula C20H20N2OS B2630197 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392246-64-9](/img/structure/B2630197.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Potential
Research into thiazolyl derivatives, such as N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide, reveals promising anti-cancer applications. A study conducted by Mahmoud et al. (2021) employed microwave-assisted synthesis to create thiazole derivatives exhibiting significant antitumor activity against MCF-7 tumor cells, suggesting potential as anti-breast cancer agents. This approach underscores the efficiency and efficacy of novel thiazolyl compounds in cancer research, potentially leading to breakthroughs in chemotherapy alternatives (Mahmoud et al., 2021).
Development of Quality Control Methods for Anticonvulsants
Another important application involves the development of quality control methods for promising anticonvulsant derivatives. Research by Sych et al. (2018) focused on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity and proposing it for further preclinical studies. The study developed methods for identification, impurity determination, and quantitative analysis, essential for the standardization and quality control of new medicinal substances (Sych et al., 2018).
Synthesis for Medicinal Chemistry
The synthesis of complex organic compounds, including thiazolyl derivatives, plays a crucial role in drug discovery and development. Idhayadhulla et al. (2010) synthesized a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, characterized by various spectroscopic methods. Such syntheses contribute to the expansion of chemical libraries with potential pharmacological applications, paving the way for the discovery of novel therapeutic agents (Idhayadhulla et al., 2010).
Antimicrobial Activities
Compounds derived from thiazole structures have also been investigated for their antimicrobial properties. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of thiazolyl derivatives in developing new antimicrobial agents to combat resistant strains of microorganisms (Wardkhan et al., 2008).
作用機序
The biological activities of thiazoles can be affected by substituents on a particular position of the thiazole ring . For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .
生化学分析
Biochemical Properties
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as a nucleophilic catalyst, facilitating the synthesis of diverse organic compounds . The compound’s thiazole ring structure allows it to engage in electrophilic and nucleophilic substitutions, making it a versatile agent in biochemical reactions . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and influencing cellular functions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s thiazole ring structure allows it to bind to enzyme active sites, thereby inhibiting their activity . This inhibition can result in the modulation of biochemical pathways and cellular functions. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimental use . Its degradation products may also exhibit biological activity, influencing the overall outcome of experiments. Long-term studies have indicated that this compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolic processes . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent. These findings underscore the importance of optimizing dosage regimens for therapeutic applications and experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s thiazole ring structure allows it to participate in redox reactions, influencing the overall metabolic balance within cells . Additionally, it can modulate the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolites . These interactions highlight the compound’s potential as a modulator of metabolic pathways and a tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its intracellular distribution . Additionally, it can interact with binding proteins that regulate its localization and accumulation within specific cellular compartments . These properties enable the compound to exert its effects at targeted sites within cells and tissues, making it a valuable tool for studying cellular processes and developing therapeutic interventions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic processes and enzyme activity . These localization patterns highlight the compound’s versatility and potential for studying subcellular processes.
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-4-15-6-9-16(10-7-15)18-12-24-20(21-18)22-19(23)17-8-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWVMIYWXJZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2630117.png)
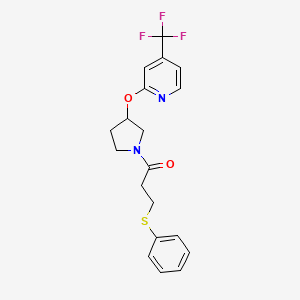

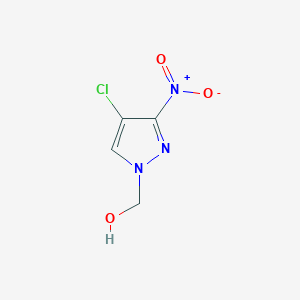
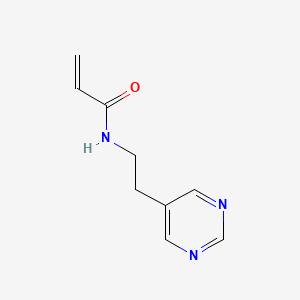
![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2630124.png)
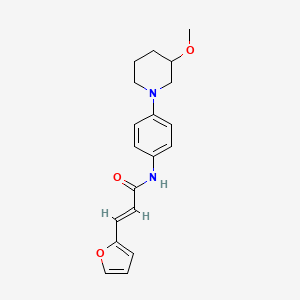
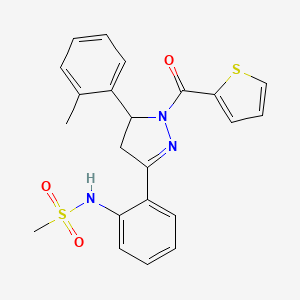
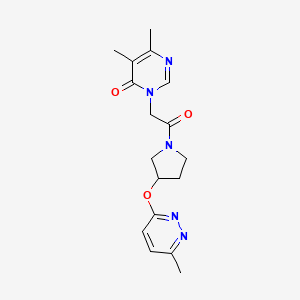
![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2630132.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)
